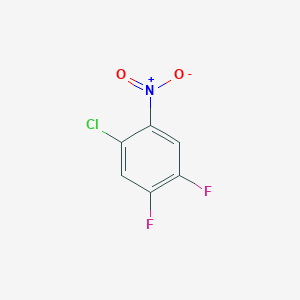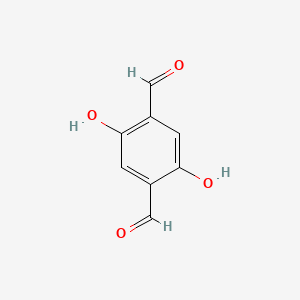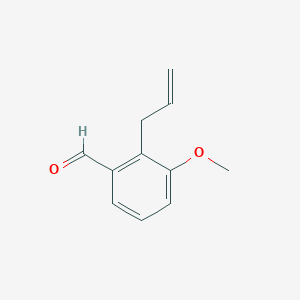
2-Cloro-4,5-difluoronitrobenceno
Descripción general
Descripción
2-Chloro-4,5-difluoronitrobenzene: is an organic compound with the molecular formula C6H2ClF2NO2 and a molecular weight of 193.54 g/mol . It is a derivative of nitrobenzene, where the benzene ring is substituted with chlorine, fluorine, and nitro groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Chemistry: 2-Chloro-4,5-difluoronitrobenzene is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds .
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications .
Industry: The compound is also used in the agrochemical industry for the synthesis of pesticides and herbicides .
Mecanismo De Acción
Target of action
The primary targets of “2-Chloro-4,5-difluoronitrobenzene” or “1-Chloro-4,5-difluoro-2-nitrobenzene” are likely to be proteins or enzymes in the body that have a high affinity for aromatic compounds. These targets could be involved in a variety of biological processes, including metabolism, signal transduction, and gene regulation .
Mode of action
“2-Chloro-4,5-difluoronitrobenzene” or “1-Chloro-4,5-difluoro-2-nitrobenzene” might interact with its targets through a mechanism known as nucleophilic aromatic substitution . In this process, a nucleophile (a molecule that donates an electron pair) attacks an aromatic ring, leading to the substitution of one of the substituents in the ring .
Biochemical pathways
The exact biochemical pathways affected by “2-Chloro-4,5-difluoronitrobenzene” or “1-Chloro-4,5-difluoro-2-nitrobenzene” would depend on the specific targets of the compound. Given its chemical structure, it might interfere with pathways involving aromatic amino acids or nucleotides .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Chloro-4,5-difluoronitrobenzene” or “1-Chloro-4,5-difluoro-2-nitrobenzene” would be influenced by factors such as its solubility, stability, and molecular size. For instance, its absorption might be affected by its ability to cross biological membranes, while its distribution could be influenced by its binding to plasma proteins .
Result of action
The molecular and cellular effects of “2-Chloro-4,5-difluoronitrobenzene” or “1-Chloro-4,5-difluoro-2-nitrobenzene” would depend on the specific targets and pathways it affects. Potential effects could include changes in protein function, alterations in gene expression, or disruptions in cellular signaling .
Action environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of “2-Chloro-4,5-difluoronitrobenzene” or “1-Chloro-4,5-difluoro-2-nitrobenzene”. For example, changes in pH could affect the compound’s ionization state, potentially altering its solubility and ability to interact with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4,5-difluoronitrobenzene typically involves the reaction of 2,4-dichloronitrobenzene with an alkali metal fluoride, such as potassium fluoride, in the presence of a catalyst like a quaternary ammonium salt . The reaction is carried out at elevated temperatures, often around 200°C , and in the absence of a solvent .
Industrial Production Methods: Industrial production methods for 2-Chloro-4,5-difluoronitrobenzene follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4,5-difluoronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group activates the aromatic ring towards nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of the nitro group.
Major Products Formed:
Aminated Derivatives: Reduction of the nitro group leads to the formation of 2-chloro-4,5-difluoroaniline.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted benzene derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 2,4-Difluoronitrobenzene
- 2-Chloro-3,4-difluoronitrobenzene
- 2,3,4-Trifluoronitrobenzene
Comparison: 2-Chloro-4,5-difluoronitrobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo compared to other similar compounds .
Propiedades
IUPAC Name |
1-chloro-4,5-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONLKUDAFUJZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435989 | |
| Record name | 1-Chloro-4,5-difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-76-6 | |
| Record name | 1-Chloro-4,5-difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4,5-difluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)







![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)
